![molecular formula C20H17BrN2O3 B12455310 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B12455310.png)
5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromophenyl group and a propanoylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the furan carboxylic acid and the propanoylamino phenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially serving as a probe or inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-chlorophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
5-(4-methylphenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a methyl group instead of bromine.
5-(4-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C20H17BrN2O3 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-2-19(24)22-15-7-9-16(10-8-15)23-20(25)18-12-11-17(26-18)13-3-5-14(21)6-4-13/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
DSQQVVPFFVRXPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


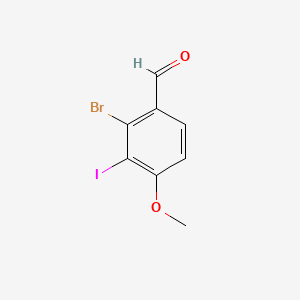
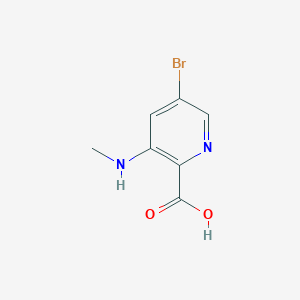
![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
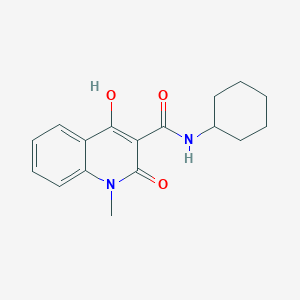
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455249.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)

![N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12455285.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12455289.png)
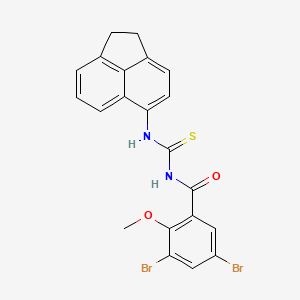
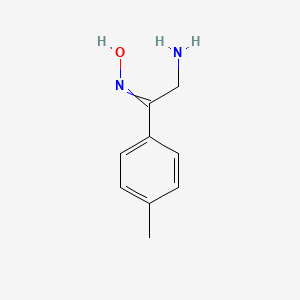
amino}cyclopentanecarboxamide](/img/structure/B12455303.png)
